4-[(4-Chlorophenyl)amino]benzonitrile
Description
4-[(4-Chlorophenyl)amino]benzonitrile is an aromatic compound featuring a benzonitrile core substituted at the para position with a (4-chlorophenyl)amino group. Its molecular formula is C₁₃H₉ClN₂, with a molecular weight of 228.68 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as antihistamines (e.g., levocetirizine derivatives ) and antiviral candidates .
Properties
IUPAC Name |
4-(4-chloroanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEHPNVCTKDDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)amino]benzonitrile typically involves the reaction of 4-chloroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the reaction . The reaction is carried out in a solvent like acetonitrile, which acts as both the solvent and the cyanomethyl source .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : 4-[(4-Chlorophenyl)amino]benzonitrile serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as antiviral and anticancer drugs. For instance, compounds derived from this structure have shown activity against HIV and other viral infections .
- Biological Research
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Agrochemicals
- Pesticide Development : The compound is also investigated for its potential use in developing agrochemicals, including pesticides and herbicides. Its structure allows for modifications that enhance biological activity against pests.
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Material Science
- Dyes and Pigments : this compound is employed in creating dyes and pigments due to its stable chemical properties and ability to form colored complexes.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The cyano group in the benzonitrile core enhances polarity, while the 4-chlorophenyl group introduces steric bulk and lipophilicity. Substituting chlorine with fluorine (e.g., ) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity. Methoxy and Methylene Linkages: The methoxy group in 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile improves solubility, while the methylene linkage increases conformational flexibility.
Chlorophenyl hydrazinyl analogs (e.g., ) demonstrate antiviral activity against SARS-CoV-2. Agrochemical Utility: Fenbuconazole , a triazole fungicide, highlights the role of chlorophenyl groups in pesticide design.
Physicochemical Properties
- The methoxy-substituted analog has a melting point of 106°C, indicating higher crystallinity compared to non-polar derivatives. Such data are critical for formulation development.
Biological Activity
4-[(4-Chlorophenyl)amino]benzonitrile, also known by its CAS number 1040022-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an amino group, which is further linked to a benzonitrile moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, derivatives containing the chlorophenyl moiety have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound may exhibit anticancer properties. For example, related compounds have been tested against different cancer cell lines, showing selective toxicity towards tumor cells while sparing normal cells . The presence of the chlorophenyl group is thought to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. This interaction may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various chlorophenyl-containing compounds on MCF-7 breast cancer cells. Results indicated that these compounds induced apoptosis through the activation of caspase pathways while exhibiting lower toxicity towards normal liver cells compared to established chemotherapeutics like Doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
